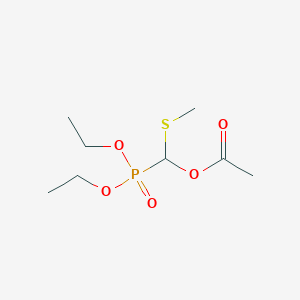
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate is an organophosphorus compound with the molecular formula C8H17O5PS. This compound is characterized by the presence of both diethoxyphosphoryl and methylsulfanyl groups attached to a methyl acetate backbone. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyphosphoryl)(methylsulfanyl)methyl acetate typically involves the reaction of methyl chloroacetate with triethyl phosphite in the presence of a base. The reaction proceeds through a Michaelis-Arbuzov rearrangement, forming the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Toluene or other suitable organic solvents
Base: Sodium or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of allylic fluorides and in regioselective Diels-Alder reactions.
Biology: Acts as a precursor in the synthesis of pyridone alkaloids with neuritogenic activity.
Medicine: Utilized in the modification of botulinum neurotoxin serotype A protease inhibitors.
Industry: Employed in the production of substituted thiophenes and furans for type 2 diabetes treatment.
Mecanismo De Acción
The mechanism of action of (Diethoxyphosphoryl)(methylsulfanyl)methyl acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in the formation of carbon-phosphorus bonds, which are crucial in many biochemical pathways. The presence of the diethoxyphosphoryl group enhances its reactivity and allows it to engage in diverse chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl phosphonoacetate
- Methyl diethylphosphonoacetate
- Diethyl benzylphosphonate
Uniqueness
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate is unique due to the presence of both diethoxyphosphoryl and methylsulfanyl groups. This combination imparts distinct reactivity and allows the compound to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
62968-01-8 |
|---|---|
Fórmula molecular |
C8H17O5PS |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
[diethoxyphosphoryl(methylsulfanyl)methyl] acetate |
InChI |
InChI=1S/C8H17O5PS/c1-5-11-14(10,12-6-2)8(15-4)13-7(3)9/h8H,5-6H2,1-4H3 |
Clave InChI |
MFLKPQLJEKCQMF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(OC(=O)C)SC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


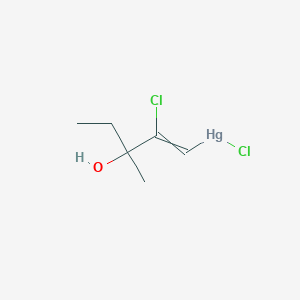
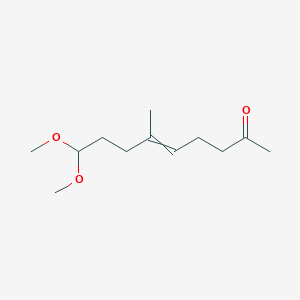


![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
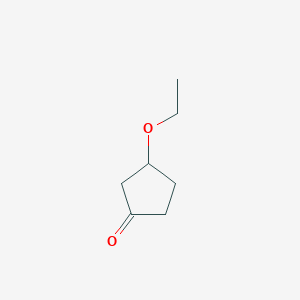
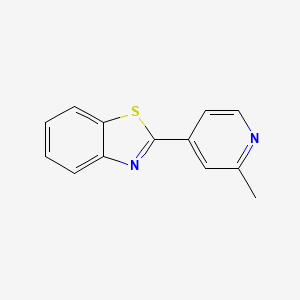
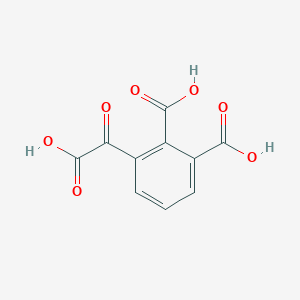
![Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate](/img/structure/B14504037.png)
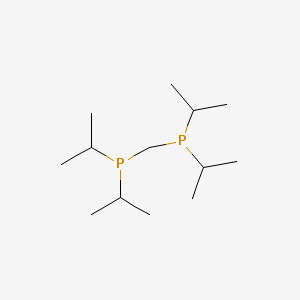
![9-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14504052.png)

![7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14504066.png)
